2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline
Description
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline is a chemical compound characterized by the presence of both trifluoromethyl and trifluoromethylsulfonyl groups attached to an aniline core
Properties
IUPAC Name |
2-(trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2S/c9-7(10,11)5-3-4(1-2-6(5)15)18(16,17)8(12,13)14/h1-3H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTKBUKWGYSCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful attachment of the trifluoromethyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethylsulfonyl)imide (TFSI): A compound with similar functional groups used in various applications.
Trifluoromethanesulfonate (triflate, TF): Another compound with a trifluoromethylsulfonyl group, used in different chemical reactions.
Uniqueness
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline is unique due to the presence of both trifluoromethyl and trifluoromethylsulfonyl groups on the same aniline core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
